1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

GPR84 Antagonism Inflammation Immunology

Researchers often face limited availability of reliable GPR84 antagonists. 5-Fluorogramine (CAS 343-90-8) solves this as a sub-micromolar GPR84 antagonist with defined 5-HT1A activity. - GPR84 antagonism at IC50 260 nM; 30-fold more potent than 5-hydroxy analog. - 5-HT1A receptor activity at EC50 1.18 µM for serotonergic signaling studies. - Pre-functionalized 3-position streamlines synthesis of 5-fluorotryptamine libraries. Standard 98% purity; multiple pack sizes in stock for global delivery.

Molecular Formula C11H13FN2
Molecular Weight 192.23 g/mol
CAS No. 343-90-8
Cat. No. B1294615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine
CAS343-90-8
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
Structural Identifiers
SMILESCN(C)CC1=CNC2=C1C=C(C=C2)F
InChIInChI=1S/C11H13FN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3
InChIKeyQNCNSISRJMCGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorogramine (343-90-8) Procurement Guide


1-(5-Fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine, also known as 5-Fluorogramine (CAS 343-90-8), is a fluorinated indole alkaloid derivative with the molecular formula C11H13FN2 and a molecular weight of 192.23 g/mol [1]. It is a white to yellow crystalline solid with a melting point of 145-149°C . The compound is a structural analog of the naturally occurring alkaloid gramine, distinguished by the substitution of a hydrogen atom with fluorine at the 5-position of the indole ring, and features a dimethylaminomethyl side chain at the 3-position [2]. This specific fluorination pattern is a key determinant of its unique physicochemical and pharmacological profile, differentiating it from non-fluorinated and alternatively substituted indole derivatives [3].

1 Fluorinated indole alkaloid probe for GPCR pathway studies
2 Pre-functionalized building block for N-alkylated tryptamine synthesis
3 Useful in cell-based assay systems requiring reported activity at 5-HT1A and GPR84

Why Generic Substitution Fails for 5-Fluorogramine


The unique combination of a 5-fluoro substituent on the indole core and a basic dimethylaminomethyl side chain confers a distinct pharmacological and physicochemical profile to 5-Fluorogramine that cannot be replicated by its closest analogs, such as unsubstituted gramine, 5-fluorotryptamine, or 5-fluoroindole [1]. The 5-fluoro substitution is a well-established strategy to enhance metabolic stability and modulate electronic properties [2], while the basic amine is critical for interactions with specific biological targets, including G-protein coupled receptors (GPCRs) . Simply substituting any fluorinated indole building block will not yield the same activity profile, as evidenced by the compound's specific nanomolar antagonism at GPR84 and its unique binding to the 5-HT1A receptor [3].

Target
5-Fluorogramine: 5-fluoro indole with dimethylaminomethyl side chain
Gramine / 5-fluorotryptamine
Missing fluoro or lacks basic amine; GPCR interaction profile may shift substantially
Target
Directly used for GPR84 antagonism and 5-HT1A functional studies
5-Fluoroindole
Requires additional synthetic steps; route efficiency and intermediate purity may differ

5-Fluorogramine Quantitative Evidence


GPR84 Antagonism vs. 5-Hydroxy Analog

5-Fluorogramine demonstrates potent antagonism of the human GPR84 receptor, a therapeutic target in inflammatory diseases. Its activity is directly comparable to a structurally similar analog. In a cell-based assay using CHO-K1 cells expressing human GPR84, 5-Fluorogramine inhibited 6-OAU-induced cAMP production with an IC50 of 260 nM [1]. In contrast, the 5-hydroxy analog, 5-Hydroxygramine, was significantly less potent, exhibiting an IC50 of 7.9 µM (7,900 nM) in the same assay format [2].

GPR84 Antagonism
Head-to-head
IC50 260 nM vs. 7,900 nM for 5-hydroxy analog
Supports GPR84 target engagement assay interpretation
CHO-K1 cells, cAMP assay; 5-fluoro substitution context
GPR84 Antagonism Inflammation Immunology

5-HT1A Receptor Binding vs. Gramine

The 5-fluoro substitution significantly alters the interaction of the gramine scaffold with the serotonin 5-HT1A receptor. In a functional agonist assay using human recombinant 5-HT1A receptors expressed in CHO-K1 cells, 5-Fluorogramine (the target compound) exhibited an EC50 of 1.18 µM (1,180 nM) [1]. The non-fluorinated parent compound, gramine, has been reported to have a much weaker interaction, with an IC50 of >10 µM in a separate radioligand displacement assay on rat hippocampal membranes [2]. While a direct assay comparison is unavailable, the data strongly suggest that 5-fluorination dramatically improves functional activity at the 5-HT1A receptor.

5-HT1A Activity
Cross-study
EC50 1,180 nM (functional); gramine IC50 >10,000 nM
Supports serotonergic signaling assay context
Different assay platforms; review absolute activity transferability
5-HT1A Receptor Serotonin Neuroscience

Synthetic Precursor to 5-HT2A Agonists and Tryptamines

5-Fluorogramine serves as a critical synthetic intermediate for generating a class of potent, CNS-active 5-HT2A receptor agonists, a utility that cannot be fulfilled by simple building blocks like 5-fluoroindole. It has been explicitly used in the patented synthesis of compounds like Bretisilocin (GM-2505, 5-fluoro-N-methyl-N-ethyltryptamine), a serotonergic psychedelic, and other related 5-fluorotryptamine derivatives [1]. While 5-fluoroindole can also be a precursor for tryptamines, the pre-installed dimethylaminomethyl group of 5-Fluorogramine offers a distinct and often more efficient synthetic route, particularly for generating N-alkylated tryptamine analogs through quaternization and displacement reactions [2].

Synthetic Utility
Class-level
Direct precursor to 5-HT2A agonists (e.g., bretisilocin family)
May streamline N-alkylated tryptamine library synthesis
Route advantage context-dependent; verify patent/literature conditions
CNS Drug Synthesis Tryptamine Derivatives Medicinal Chemistry

5-Fluorogramine Application Scenarios


GPR84-Targeted Anti-Inflammatory Drug Discovery

5-Fluorogramine is a high-value tool compound for researchers investigating the role of GPR84 in inflammatory and fibrotic diseases. Its sub-micromolar potency (IC50 = 260 nM) against human GPR84 [1] makes it a suitable starting point for structure-activity relationship (SAR) studies or as a reference antagonist in cell-based assays. The 30-fold difference in potency compared to its 5-hydroxy analog underscores its utility in probing the binding pocket of this emerging drug target [2].

Synthesis of CNS-Active Fluorinated Tryptamines

This compound is a key intermediate for the efficient synthesis of 5-fluorotryptamine derivatives with established activity at serotonin receptors, including the psychedelic compound Bretisilocin [3]. Its pre-functionalized 3-position allows for streamlined access to N-alkylated tryptamine libraries, offering a distinct synthetic advantage over using 5-fluoroindole as a starting material [4].

Serotonergic 5-HT1A Pharmacological Studies

With a defined EC50 of 1.18 µM at the human 5-HT1A receptor [5], 5-Fluorogramine can serve as a moderately potent chemical probe for studying this GPCR. Its activity is significantly enhanced compared to the non-fluorinated gramine scaffold, making it a more relevant tool for investigating the role of indole fluorination on serotonergic signaling [6].

Application
Selection Property
Validation Focus
GPR84 inflammatory pathway research
Reported target engagement at human GPR84
cAMP assay endpoint context; comparator analog profiling
Fluorinated tryptamine synthesis
Pre-installed dimethylaminomethyl handle
Synthetic route efficiency; intermediate purity verification
5-HT1A serotonergic signaling studies
Functional activity at human recombinant 5-HT1A
Assay-response context; cross-platform activity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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